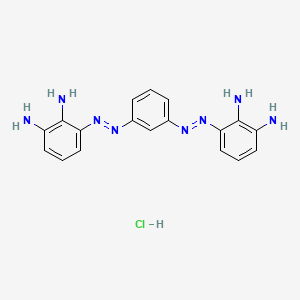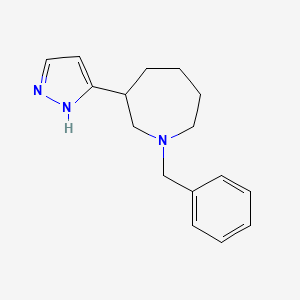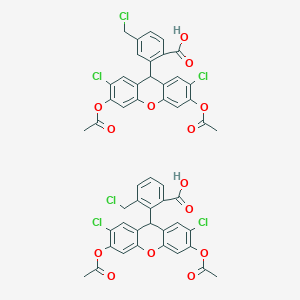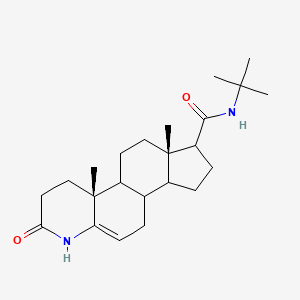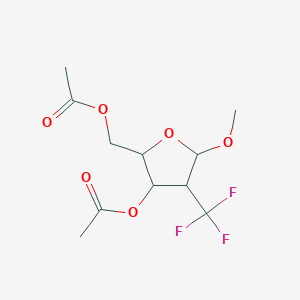
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate is a compound with significant biomedical applications. It is known for its antiviral and antineoplastic properties, making it a valuable substance in the study of viral infections and cancer.
Vorbereitungsmethoden
The synthesis of Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate involves several steps. The synthetic route typically includes the protection of hydroxyl groups, introduction of the trifluoromethyl group, and subsequent acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .
Analyse Chemischer Reaktionen
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to cellular processes and molecular interactions.
Medicine: Its antiviral and antineoplastic properties make it a candidate for drug development and therapeutic research.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate involves its ability to impede viral replication and hinder the proliferation of malignant cells. This is achieved through its interaction with specific molecular targets and pathways, which disrupts the normal functioning of viral and cancerous cells.
Vergleich Mit ähnlichen Verbindungen
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate can be compared with other similar compounds such as:
Methyl 2-deoxy-2-fluoro-D-ribofuranoside: This compound has similar structural features but differs in its fluorine substitution.
Methyl 2-deoxy-2-(trifluoromethyl)-alpha-D-ribofuranoside: Another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific trifluoromethyl group and its potent biological activities, which make it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H15F3O6 |
|---|---|
Molekulargewicht |
300.23 g/mol |
IUPAC-Name |
[3-acetyloxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H15F3O6/c1-5(15)18-4-7-9(19-6(2)16)8(11(12,13)14)10(17-3)20-7/h7-10H,4H2,1-3H3 |
InChI-Schlüssel |
FLMUHDLCWYXXHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)OC)C(F)(F)F)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
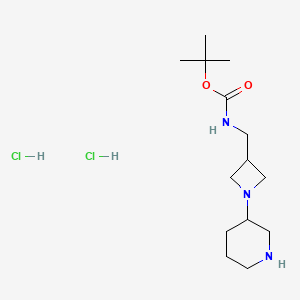
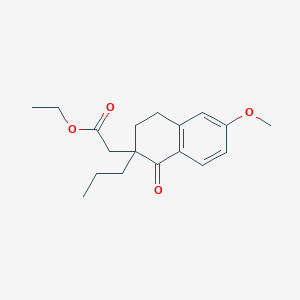
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)
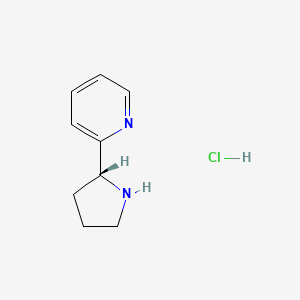
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
